Valsartan D9

Overview

Description

Valsartan D9 is a deuterium-labeled version of valsartan, a synthetic non-peptide angiotensin II type 1 receptor antagonist. Valsartan is primarily used for the treatment of high blood pressure and heart failure. By blocking the action of angiotensin II, valsartan helps to dilate blood vessels and reduce blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan D9 involves the incorporation of deuterium atoms into the valsartan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Preparation of Deuterated Intermediates: Deuterated reagents are used to prepare intermediates that contain deuterium atoms.

Coupling Reactions: These intermediates are then coupled with other components to form the final deuterated valsartan molecule.

Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of deuterated reagents are used to produce deuterated intermediates.

Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.

Chemical Reactions Analysis

Step 1: Nucleophilic Substitution

Reaction :

4'-Bromomethyl-2-cyanobiphenyl reacts with L-valine methyl ester hydrochloride in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA).

Product :

N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (Intermediate II).

Conditions :

Step 2: Acylation with Deuterated Pentanoyl Chloride

Reaction :

Intermediate II undergoes acylation using deuterated pentanoyl chloride (CDCOCl) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Product :

N-[(2'-Cyanobiphenyl-4-yl)methyl]-N-(pentanoyl-d)-L-valine methyl ester.

Conditions :

Step 3: Tetrazole Cyclization

Reaction :

The nitrile group in the intermediate reacts with sodium azide (NaN) in the presence of tributyltin chloride (BuSnCl) or ZnCl.

Product :

N-[(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl]-N-(pentanoyl-d)-L-valine methyl ester.

Conditions :

Step 4: Ester Hydrolysis

Reaction :

The methyl ester undergoes alkaline hydrolysis (NaOH) to yield the carboxylic acid.

Product :

Valsartan D9 (free acid form).

Conditions :

Key Reaction Parameters

Analytical Interactions in LC-MS/MS

This compound undergoes specific ion transitions during mass spectrometry:

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Mass Transitions :

-

Fragmentation Pathways :

Stability and Degradation

-

Plasma Stability : Stable for 24 hours at RT and 65 hours at 2–8°C .

-

Freeze-Thaw Stability : No degradation after three cycles (-30°C) .

Critical Reaction Optimizations

Scientific Research Applications

Analytical Applications

Internal Standardization

Valsartan D9 is employed as an internal standard in bioanalytical methods to improve the quantification accuracy of valsartan in biological matrices. The use of deuterated compounds like this compound helps to minimize variability due to matrix effects and enhances the sensitivity of detection methods .

Method Development

Numerous studies have focused on developing and validating analytical methods that incorporate this compound. For instance, a study established a robust HPLC-MS/MS method for the quantification of valsartan in rat plasma, where this compound was used as an internal standard. This method demonstrated high recovery rates and precision, indicating its suitability for pharmacokinetic studies .

Clinical Pharmacology

Therapeutic Monitoring

Valsartan is widely recognized for its antihypertensive properties and is used in managing conditions such as hypertension, heart failure, and diabetic nephropathy. The pharmacokinetic profiles obtained using this compound allow clinicians to monitor therapeutic levels effectively, ensuring optimal dosing regimens are maintained for patient safety and efficacy .

Efficacy Studies

Clinical studies have demonstrated that valsartan significantly lowers blood pressure and reduces cardiovascular risk. For example, research involving over 19,000 patients showed that valsartan treatment effectively decreased systolic and diastolic blood pressure within 90 days, highlighting its real-world effectiveness . The incorporation of this compound in these studies enhances the reliability of the results by providing accurate quantification of drug levels.

Case Studies Overview

Mechanism of Action

Valsartan D9 exerts its effects by selectively binding to the angiotensin II type 1 receptor, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to:

Vasodilation: Dilation of blood vessels, reducing blood pressure.

Reduced Aldosterone Levels: Lower levels of aldosterone, reducing sodium and water retention.

Improved Cardiac Function: Enhanced cardiac output and prevention of ventricular hypertrophy and remodeling

Comparison with Similar Compounds

Telmisartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

Candesartan: Known for its long-lasting effects in managing hypertension.

Losartan: The first angiotensin II receptor blocker developed, widely used for hypertension and heart failure.

Olmesartan: Effective in reducing blood pressure with a favorable safety profile.

Irbesartan: Used for hypertension and diabetic nephropathy.

Uniqueness of Valsartan D9: this compound is unique due to its deuterium labeling, which provides several advantages:

Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound.

Improved Pharmacokinetics: Deuterium labeling can alter the pharmacokinetic properties, potentially leading to better efficacy and reduced side effects.

Research Applications: The deuterium label allows for precise tracking and analysis in pharmacokinetic and metabolic studies

Biological Activity

Valsartan D9, a deuterated derivative of valsartan, is primarily utilized as an internal standard in pharmacokinetic studies. This compound retains the biological activity of its parent drug, valsartan, which is an angiotensin II receptor blocker (ARB) effective in treating hypertension and heart failure. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

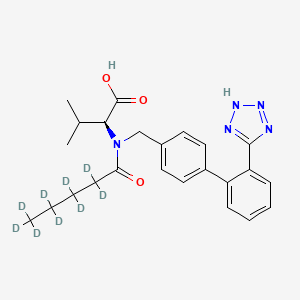

Chemical Structure:

- Molecular Formula: CHDNO

- Molecular Weight: 444.574 g/mol

- Deuteration: The presence of nine deuterium atoms enhances analytical precision without altering the biological function.

Valsartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor with an IC50 value of 2.7 nM, demonstrating a selectivity ratio of approximately 20,000-fold for AT1 over AT2 receptors . Unlike some other ARBs, valsartan does not significantly affect peroxisome proliferator-activated receptor gamma (PPARγ) activity in vitro .

Biological Activity and Clinical Findings

Pharmacodynamics:

- This compound exhibits similar pharmacological effects to valsartan, including vasodilation and reduced blood pressure through AT1 receptor antagonism.

- It has been shown to decrease left ventricular fibrosis and improve cardiac output in animal models of heart failure .

Clinical Studies:

A review of clinical studies reveals that valsartan effectively reduces systolic and diastolic blood pressure across various populations, including those with diabetes and chronic kidney disease. Notable findings from key studies include:

Case Studies

Case Study 1: Heart Failure Management

In a study involving streptozotocin-induced diabetic mice, administration of valsartan (30 mg/kg) resulted in a significant increase in cardiac output and a reduction in left ventricular fibrosis. This suggests that this compound may have similar protective effects against cardiac remodeling in heart failure .

Case Study 2: Hypertension Control

A multi-center observational study demonstrated that valsartan significantly lowered blood pressure and total cardiovascular risk within a 90-day treatment period. The study involved over 19,000 patients and highlighted the effectiveness of valsartan regimens in managing hypertension and reducing cardiovascular morbidity .

Pharmacokinetics

This compound is characterized by rapid absorption and distribution, with minimal liver metabolism (approximately 20% biotransformation). The primary metabolite accounts for about 9% of the dose. Importantly, valsartan does not inhibit cytochrome P450 enzymes at clinically relevant concentrations, minimizing potential drug interactions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity and isotopic purity of Valsartan D9 in preclinical studies?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and isotopic enrichment, coupled with nuclear magnetic resonance (NMR) to verify deuterium placement and structural fidelity. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 230 nm) to quantify impurities .

Q. How is this compound utilized in preclinical models of hypertension, and what endpoints are critical for evaluating its angiotensin II receptor antagonism?

- Methodology : Administer this compound in rodent models (e.g., spontaneously hypertensive rats) at doses ranging from 1–10 mg/kg/day. Measure systolic/diastolic blood pressure via tail-cuff plethysmography and plasma renin activity (PRA) via ELISA. Histological analysis of cardiac tissue post-treatment is recommended to assess hypertrophy reduction .

Q. What protocols ensure batch-to-batch consistency in this compound synthesis for reproducibility in pharmacokinetic studies?

- Methodology : Standardize reaction conditions (e.g., deuterium exchange using D₂O under acidic catalysis) and validate purity (>98%) using triple-quadrupole LC-MS. Include internal standards (e.g., deuterated analogs of related sartans) to control for variability .

Advanced Research Questions

Q. How can researchers optimize encapsulation efficiency of this compound in polymeric nanoparticles for targeted delivery?

- Methodology : Use a Box-Behnken experimental design to evaluate factors like polyvinyl alcohol (PVA) concentration (0.5–2.0% w/v), valsartan loading (5–15 mg/mL), and polymer ratio (ethyl cellulose: PMMA = 1:1 to 1:3). Encapsulation efficiency (84.1–94.7%) is maximized by reducing PVA concentration and increasing drug/polymer ratios, validated via UV spectrophotometry of supernatant fractions .

Q. What statistical approaches resolve contradictions in clinical trial data comparing this compound with other angiotensin receptor blockers (ARBs)?

- Methodology : Conduct a meta-analysis with random-effects models to account for heterogeneity across studies. Use non-inferiority testing (margin = 1.25 hazard ratio) for survival outcomes, as demonstrated in post-myocardial infarction trials comparing valsartan with captopril. Sensitivity analyses should exclude studies with high risk of bias .

Q. How does deuterium labeling in this compound influence its metabolic stability and drug-drug interaction potential?

- Methodology : Perform in vitro microsomal assays (human liver microsomes) to compare metabolic half-life (t₁/₂) of this compound vs. non-deuterated valsartan. Quantify CYP450 isoform inhibition (e.g., CYP2C9, CYP3A4) using fluorogenic substrates. Isotope effects are detectable via kinetic isotope effect (KIE) calculations .

Q. What experimental designs are optimal for assessing long-term stability of this compound in novel formulations?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Include control formulations with non-deuterated valsartan to isolate isotope-specific degradation pathways .

Q. How can researchers validate the therapeutic superiority of this compound in combinatorial regimens (e.g., with sacubitril) for heart failure?

- Methodology : Use a randomized, double-blind crossover trial design. Primary endpoints include left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels. Subgroup analyses should stratify patients by baseline renal function to identify synergistic effects .

Q. What bioinformatics tools are suitable for integrating pharmacokinetic data from this compound studies into population pharmacokinetic (PopPK) models?

- Methodology : Employ nonlinear mixed-effects modeling (NONMEM) with covariates like age, BMI, and CYP2C9 genotype. Validate models using bootstrapping and visual predictive checks (VPCs). Deuterium-specific parameters (e.g., clearance rates) require Bayesian estimation .

Q. How do researchers address ethical and methodological challenges in longitudinal studies of this compound’s cardioprotective effects?

- Methodology : Implement adaptive trial designs with pre-specified interim analyses to minimize patient exposure to ineffective doses. Use propensity score matching to control for confounding variables in observational cohorts. Ethical oversight must include independent data monitoring committees (DMCs) .

Properties

IUPAC Name |

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-KDDXQTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648813 | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089736-73-1 | |

| Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.